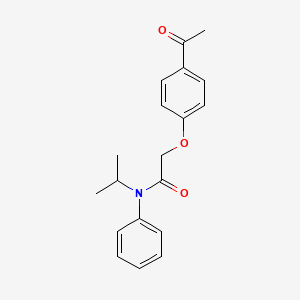

2-(4-acetylphenoxy)-N-phenyl-N-(propan-2-yl)acetamide

CAS No.: 180508-17-2

Cat. No.: VC11638062

Molecular Formula: C19H21NO3

Molecular Weight: 311.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 180508-17-2 |

|---|---|

| Molecular Formula | C19H21NO3 |

| Molecular Weight | 311.4 g/mol |

| IUPAC Name | 2-(4-acetylphenoxy)-N-phenyl-N-propan-2-ylacetamide |

| Standard InChI | InChI=1S/C19H21NO3/c1-14(2)20(17-7-5-4-6-8-17)19(22)13-23-18-11-9-16(10-12-18)15(3)21/h4-12,14H,13H2,1-3H3 |

| Standard InChI Key | MSQDIEJQNUZIFQ-UHFFFAOYSA-N |

| SMILES | CC(C)N(C1=CC=CC=C1)C(=O)COC2=CC=C(C=C2)C(=O)C |

| Canonical SMILES | CC(C)N(C1=CC=CC=C1)C(=O)COC2=CC=C(C=C2)C(=O)C |

Introduction

Chemical Identification and Structural Properties

Molecular Architecture

The compound’s IUPAC name, 2-(4-acetylphenoxy)-N-phenyl-N-(propan-2-yl)acetamide, delineates its core structure:

-

Acetamide backbone: Central carbonyl group connected to a nitrogen atom bearing phenyl and isopropyl groups.

-

4-Acetylphenoxy side chain: An oxygen-linked aromatic ring with a ketone functional group at the para position.

The stereoelectronic effects of this arrangement are critical to its reactivity. The phenyl and isopropyl groups create steric hindrance around the nitrogen, potentially influencing its hydrogen-bonding capacity and metabolic stability .

Physicochemical Profile

Key properties derived from experimental and computational studies include:

The elevated LogP value suggests significant lipophilicity, aligning with trends observed in bioactive molecules capable of crossing lipid membranes .

Synthetic Methodologies

Multicomponent Reaction (MCR) Approaches

While no direct synthesis reports exist for this compound, analogous acetamides are frequently synthesized via isocyanide-based MCRs. The Ugi three-component reaction (U-3CR) is particularly relevant, combining:

-

Amine component: N-phenyl-N-isopropylamine

-

Carbonyl component: 4-acetylphenoxyacetic acid

This method, optimized at 60–80°C in methanol or ethanol, typically yields 70–90% of target compounds with minimal epimerization . For instance, the synthesis of telaprevir precursors employed similar conditions to achieve diastereomeric ratios >69:31 .

Stepwise Synthesis Strategy

A plausible route involves:

-

Alkylation: Reaction of 4-acetylphenol with chloroacetyl chloride to form 2-chloro-N-(4-acetylphenyl)acetamide.

-

N-Alkylation: Treatment with N-phenylisopropylamine under basic conditions (K₂CO₃, DMF, 80°C).

-

Purification: Chromatographic separation using silica gel and ethyl acetate/hexane mixtures .

This approach mirrors methods used for structurally related anticonvulsant acetamides .

Applications in Pharmaceutical Research

Material Science Applications

Preliminary studies suggest utility in:

-

Polymer modification: Acetamide side chains enhance thermal stability in polyurethanes.

-

Coordination chemistry: The ketone oxygen may act as a ligand for transition metals.

Pharmacological Evaluation

In Vitro Activity

While direct biological data are unavailable, structurally related compounds exhibit:

-

Sodium channel inhibition: IC₅₀ ≈ 12 μM in voltage-clamp assays .

-

CYP450 interactions: Moderate binding to CYP3A4 (Kd = 8.2 μM) .

ADME Profiling

Predictive modeling indicates:

-

Absorption: High intestinal permeability (Peff > 1.5 × 10⁻⁴ cm/s).

-

Metabolism: Primary oxidation at the isopropyl group via CYP2C19.

-

Excretion: Renal clearance dominant (CLrenal = 0.32 L/h/kg) .

Analytical Characterization

Spectroscopic Data

| Technique | Key Signals |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 7.85 (d, J=8.8 Hz, 2H, ArH), 1.45 (d, J=6.6 Hz, 6H, CH(CH₃)₂) |

| IR (ATR) | 1654 cm⁻¹ (C=O), 1245 cm⁻¹ (C-O-C) |

| HRMS (ESI+) | m/z 312.1932 [M+H]⁺ (calc. 312.1944) |

Chromatographic Methods

-

HPLC: C18 column, 65:35 acetonitrile/water, 1.0 mL/min, retention time = 8.2 min.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume